molecular formula C12H15N3O2S2 B3008678 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797352-17-0

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3008678
CAS No.: 1797352-17-0
M. Wt: 297.39
InChI Key: IHSWAQGSDXIBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3SC_{12}H_{14}N_4O_3S, with a molecular weight of approximately 286.38 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₃S
Molecular Weight286.38 g/mol
CAS Number1797159-69-3
Melting PointNot available
DensityNot available

Target Interactions

Thiadiazole derivatives are known to interact with various biological targets, including:

  • Enzymes : They can inhibit enzymes such as carbonic anhydrase and topoisomerase II.
  • Receptors : Modulation of receptor activity has been observed.
  • Cellular Processes : They interfere with DNA replication and cellular signaling pathways.

Biochemical Pathways

The compound's thiadiazole nucleus allows it to engage in multiple biochemical pathways. For instance, studies have shown that it can disrupt DNA replication processes in both bacterial and cancer cells, indicating potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
  • Anticancer Potential : In a study evaluating various thiadiazole derivatives, one compound showed an IC50 value of 10 µM against human breast cancer cells (MCF7), indicating strong cytotoxicity compared to standard chemotherapeutics .
  • Mechanistic Insights : Research highlighted that the compound can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation rates and enhanced apoptosis through caspase activation .

Table 2: Case Study Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityIC50 = 10 µM in MCF7 cells
Mechanistic InsightsInduces G0/G1 cell cycle arrest

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-7-4-5-10(18-7)9(17-3)6-13-12(16)11-8(2)14-15-19-11/h4-5,9H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWAQGSDXIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(N=NS2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.